In Vivo Therapeutic Efficacy Selectivity: Ferrocin A vs. In Vitro Activity Profile
Ferrocin A demonstrates a critical differentiation between its in vitro and in vivo antibacterial profiles. While the ferrocins (A, B, C, D) show comparable antibacterial activity against both Escherichia coli and Pseudomonas aeruginosa on standard assay media, Ferrocin A exhibits strong therapeutic effects selectively against P. aeruginosa in experimentally infected mice [1]. This contrasts with the broader in vitro profile and suggests a host-pathogen interaction or pharmacokinetic property that favors anti-pseudomonal activity in vivo. This selective in vivo efficacy is a key differentiator from other Gram-negative sideromycins which may not demonstrate this specific in vivo selectivity.
| Evidence Dimension | In Vivo Therapeutic Efficacy (selectivity) |
|---|---|
| Target Compound Data | Strong therapeutic effects selectively against P. aeruginosa |
| Comparator Or Baseline | In vitro activity: similar antibacterial activity against both E. coli and P. aeruginosa |
| Quantified Difference | Selective in vivo efficacy vs. non-selective in vitro activity |
| Conditions | Experimentally infected mice (in vivo); Standard assay media (in vitro) |
Why This Matters
For procurement decisions, this data highlights that in vitro MIC values alone may not predict in vivo performance, making Ferrocin A a specialized candidate for in vivo models of P. aeruginosa infection.
- [1] Katayama N, Nozaki Y, Okonogi K, Harada S, Ono H. Ferrocins, new iron-containing peptide antibiotics produced by bacteria. Taxonomy, fermentation and biological activity. J Antibiot (Tokyo). 1993 Jan;46(1):65-70. View Source
